molecular formula C21H25NO B1613249 2,5-Dimethyl-4'-piperidinomethyl benzophenone CAS No. 898775-05-8

2,5-Dimethyl-4'-piperidinomethyl benzophenone

Cat. No.: B1613249
CAS No.: 898775-05-8
M. Wt: 307.4 g/mol
InChI Key: HBBJRNQOSIQFPB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4'-piperidinomethyl benzophenone is a useful research compound. Its molecular formula is C21H25NO and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photocrosslinking Agents in Biology

Benzophenones, including derivatives similar to 2,5-Dimethyl-4'-piperidinomethyl benzophenone, are widely used as photocrosslinking agents due to their ability to form covalent bonds upon light activation. This property is exploited in biological studies for protein interaction and structure analysis. For instance, a study by Chin et al. (2002) developed a method for incorporating benzophenone-derived amino acids into proteins in Escherichia coli, enabling in vivo photocrosslinking for studying protein interactions (Chin et al., 2002).

Environmental Applications

Benzophenone derivatives are also investigated for environmental applications, such as the removal of harmful substances from water. Zhou et al. (2018) described the use of tertiary amine-functionalized adsorption resins, potentially including benzophenone structures, for efficiently removing benzophenone-4, a common UV filter, from water, showcasing an environmentally friendly one-step fabrication method (Zhou et al., 2018).

Material Science and Photodegradation

In material science, the photodegradation properties of benzophenones are explored for the development of new materials and environmental detoxification processes. Perez-Estrada et al. (2008) investigated the photolytic degradation of malachite green under natural sunlight, identifying transformation products that include benzophenone derivatives. This study contributes to understanding the environmental impact of organic pollutants and their degradation pathways (Perez-Estrada et al., 2008).

Photoprotective Groups in Organic Synthesis

The use of benzophenone derivatives as photoremovable protecting groups for sensitive functional groups in organic synthesis is another area of interest. Klan et al. (2000) introduced 2,5-dimethylphenacyl as a new photoremovable protecting group for carboxylic acids, demonstrating efficient photodeprotection. Such applications are crucial in synthetic chemistry for protecting functional groups during complex reaction sequences (Klan et al., 2000).

Properties

IUPAC Name

(2,5-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-6-7-17(2)20(14-16)21(23)19-10-8-18(9-11-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBJRNQOSIQFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642694
Record name (2,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-05-8
Record name (2,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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